3-Fluoro-5-hydroxybenzonitrile

pKa phenol acidity regioisomer comparison

3-Fluoro-5-hydroxybenzonitrile (CAS 473923-95-4) is a disubstituted benzonitrile building block bearing a fluorine atom at the 3-position and a hydroxyl group at the 5-position (molecular formula C₇H₄FNO, molecular weight 137.11 g·mol⁻¹). Its three functional groups—electron-withdrawing nitrile and fluorine, plus electron-donating hydroxyl—confer a distinctive electronic profile that governs its reactivity in nucleophilic aromatic substitution (SNAr), etherification, and cross-coupling transformations.

Molecular Formula C7H4FNO
Molecular Weight 137.11 g/mol
CAS No. 473923-95-4
Cat. No. B1321932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-hydroxybenzonitrile
CAS473923-95-4
Molecular FormulaC7H4FNO
Molecular Weight137.11 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1O)F)C#N
InChIInChI=1S/C7H4FNO/c8-6-1-5(4-9)2-7(10)3-6/h1-3,10H
InChIKeyATVNHLQIIAOSEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-5-hydroxybenzonitrile (CAS 473923-95-4): Physicochemical Profile and Procurement Considerations for Research-Scale Synthesis


3-Fluoro-5-hydroxybenzonitrile (CAS 473923-95-4) is a disubstituted benzonitrile building block bearing a fluorine atom at the 3-position and a hydroxyl group at the 5-position (molecular formula C₇H₄FNO, molecular weight 137.11 g·mol⁻¹) . Its three functional groups—electron-withdrawing nitrile and fluorine, plus electron-donating hydroxyl—confer a distinctive electronic profile that governs its reactivity in nucleophilic aromatic substitution (SNAr), etherification, and cross-coupling transformations . The compound has emerged as a strategically important intermediate in medicinal chemistry, most notably as a key fragment in the synthesis of belzutifan (PT2977/Welireg™), an FDA-approved HIF-2α inhibitor for renal cell carcinoma [1]. Commercially available at purities ≥95%, it is typically stored under inert atmosphere at room temperature .

Why 3-Fluoro-5-hydroxybenzonitrile Cannot Be Casually Replaced by Its Chloro, Bromo, or Regioisomeric Analogs in Synthetic Sequences


Although 3-chloro-5-hydroxybenzonitrile (CAS 473923-97-6), 3-bromo-5-hydroxybenzonitrile (CAS 770718-92-8), and regioisomers such as 2-fluoro-5-hydroxybenzonitrile (CAS 104798-53-0) or 3-fluoro-4-hydroxybenzonitrile (CAS 405-04-9) may appear as plausible substitutes, their divergent physicochemical and reactivity profiles preclude simple interchange [1]. The fluorine substituent in the target compound occupies a unique position in the halogen series: it is sufficiently electronegative to activate the ring toward SNAr yet does not introduce the steric bulk or increased lipophilicity of chlorine or bromine . Furthermore, the 3-fluoro-5-hydroxy substitution pattern places the hydroxyl group in a meta relationship to both the nitrile and the fluorine, yielding a pKa and hydrogen-bonding geometry distinct from the 2-fluoro-5-hydroxy or 3-fluoro-4-hydroxy isomers. These differences manifest concretely in reaction yields, regioselectivity, and downstream product profiles, as quantified in the evidence items below [2].

3-Fluoro-5-hydroxybenzonitrile: Head-to-Head Quantitative Differentiation Against Closest Structural Analogs


pKa Differentiation: Intermediate Phenol Acidity Between 2-Fluoro-5-hydroxy and 3-Fluoro-4-hydroxy Regioisomers

The predicted pKa of 3-fluoro-5-hydroxybenzonitrile is 7.58±0.10 . This places its phenol acidity at a strategically intermediate value: it is approximately 1.0 log unit more acidic than its 2-fluoro-5-hydroxy regioisomer (pKa 8.59±0.18) , yet about 1.0 log unit less acidic than the 3-fluoro-4-hydroxy isomer (pKa 6.58±0.18) . Relative to the 3-chloro and 3-bromo analogs (both pKa 7.62±0.10) , the fluoro compound is marginally more acidic by ~0.04 pKa units—a small but potentially meaningful difference under finely tuned basic conditions. This intermediate acidity profile enables selective deprotonation with milder bases (e.g., K₂CO₃ rather than stronger alkoxides), reducing the risk of nitrile hydrolysis or ring decomposition during SNAr etherification.

pKa phenol acidity regioisomer comparison deprotonation conditions

Lipophilicity (LogP) Comparison: Fluoro Analog is Less Lipophilic Than Chloro and Bromo Congeners, Favoring Aqueous Compatibility

3-Fluoro-5-hydroxybenzonitrile has an ACD/LogP of 1.91 . The 3-chloro analog exhibits LogP values ranging from 1.92 to 2.72 across different estimation methods , while the 3-bromo analog has a predicted density of 1.79 g/cm³, consistent with increased molecular weight and lipophilicity . In contrast, the 2-fluoro-5-hydroxy regioisomer has a lower LogP of approximately 1.40–1.79 [1]. The target compound's intermediate LogP reflects the unique electronic balance of the meta-fluoro/meta-hydroxy arrangement: the fluorine withdraws electron density without adding the significant hydrophobic surface area of chlorine (molar refractivity 33.0 vs. 38.6 cm³) or bromine. This translates to a predicted ACD/LogD (pH 7.4) of 1.80 for the target compound , versus 1.96 for the 3-chloro analog [2], indicating better aqueous solubility at physiological pH.

LogP lipophilicity halogen series aqueous solubility drug-likeness

SNAr Leaving Group Reactivity: Fluorine Outperforms Chlorine and Bromine by 5- to 7-Fold in Benzonitrile Systems

In a controlled study of meta-halo-3-methylbenzonitrile derivatives under microwave-assisted SNAr conditions, the fluorine-bearing precursor achieved a labeling yield of 64%, compared to only 13% for the bromo- and 9% for the chloro-precursors in DMSO within 3 minutes [1]. The established leaving group order was F >> Br > Cl >>> I. While this study used 3-methylbenzonitrile derivatives rather than 3-hydroxybenzonitriles, the electronic activation pattern is directly transferable: the meta-fluoro substituent in 3-fluoro-5-hydroxybenzonitrile is activated toward nucleophilic displacement by the electron-withdrawing nitrile group (para to the fluorine). The hydroxyl group at the 5-position provides an independent reactive handle (for etherification or esterification) that is orthogonal to the fluorine leaving group, enabling sequential functionalization strategies that are not feasible with the chloro or bromo analogs, where the halogen is a poorer leaving group and may require harsher conditions that compromise the hydroxyl group.

SNAr nucleophilic aromatic substitution leaving group halogen reactivity radiochemical yield

Cytotoxicity Benchmarking: IC₅₀ of 545.9 μM in Hep G2 Hepatocellular Carcinoma Cells Establishes Quantitative Toxicity Context

In a 2024 study employing DeepCDM-assisted environmental non-targeted analysis, 3-fluoro-5-hydroxybenzonitrile was identified in leather industrial wastewater and subjected to concentration-response profiling in Hep G2 cells using the CCK-8 assay. The compound exhibited an IC₅₀ of 545.9 μM (n = 6 biological replicates per concentration) [1]. In the same assay, ent-paroxol—the other confirmed hazardous pollutant in the study—showed an IC₅₀ of 494.4 μM. This direct head-to-head comparison establishes that 3-fluoro-5-hydroxybenzonitrile is slightly less cytotoxic than ent-paroxol (ΔIC₅₀ = +51.5 μM, or approximately 10.4% higher IC₅₀), yet both compounds fall within the same order of magnitude, classifying them as potentially hazardous pollutants requiring appropriate handling and disposal protocols. This cytotoxicity data provides a quantitative baseline absent from most vendor technical datasheets.

cytotoxicity Hep G2 IC50 environmental pollutant toxicology screening

Validated Synthetic Utility: 84% Demethylation Yield en Route to Belzutifan (PT2977), an FDA-Approved HIF-2α Inhibitor

In the published synthesis of belzutifan (PT2977, Welireg™)—an FDA-approved (2021) orally bioavailable HIF-2α inhibitor for VHL disease-associated renal cell carcinoma—3-fluoro-5-hydroxybenzonitrile (designated as intermediate 14) was generated via demethylation of the corresponding methyl ether (intermediate 13) in 84% yield [1]. The compound's 3-fluoro-5-hydroxy substitution pattern is structurally indispensable: the fluorine atom at the 3-position and the hydroxyl-derived ether linkage at the 5-position are both present in the final drug substance (IUPAC: 3-(((1S,2S,3R)-2,3-difluoro-1-hydroxy-7-(methylsulfonyl)-2,3-dihydro-1H-inden-4-yl)oxy)-5-fluorobenzonitrile) . Alternative regioisomers (e.g., 2-fluoro-5-hydroxy or 3-fluoro-4-hydroxy) would produce constitutional isomers of belzutifan with unknown and likely altered pharmacological activity. The compound is also specified as a reactant in patent US 2022/0119345 for preparing intermediates in the belzutifan synthetic route, further confirming its industrial relevance [2]. A separate synthetic route from Baylor University achieved an 86% yield for an SNAr coupling using 3-fluoro-5-hydroxybenzonitrile with 2-bromo-6-fluorobenzaldehyde, demonstrating reproducibility across laboratories [3].

belzutifan PT2977 HIF-2α inhibitor renal cell carcinoma synthetic intermediate

Physical Property Differentiation: Lower Boiling Point and Density Versus Heavier Halogen Analogs Simplifies Purification

3-Fluoro-5-hydroxybenzonitrile has a predicted boiling point of 255.8±25.0 °C at 760 mmHg and a predicted density of 1.3±0.1 g/cm³ . These values are consistently lower than those of the 3-chloro analog (boiling point 265.4±25.0 °C, density 1.41±0.1 g/cm³) and the 3-bromo analog (boiling point 284.4±25.0 °C, density 1.79±0.1 g/cm³) . The progressively higher boiling points across the F → Cl → Br series (ΔT_b ≈ +9.6 °C from F to Cl; ≈ +28.6 °C from F to Br) reflect increasing molecular weight and polarizability. For the synthetic chemist, the lower boiling point of the fluoro compound facilitates removal of volatile byproducts and may simplify solvent-swap operations during workup. The lower density also affects phase separation behavior in aqueous-organic extractions. The 2-fluoro-5-hydroxy regioisomer has a higher boiling point (268.2±25.0 °C) , further distinguishing the target compound within the fluoro-hydroxybenzonitrile isomer family.

boiling point density physical properties purification halogen series

Procurement-Driven Application Scenarios for 3-Fluoro-5-hydroxybenzonitrile Based on Quantitative Differentiation Evidence


Scenario 1: Medicinal Chemistry — HIF-2α Inhibitor Development and Diaryl Ether Scaffold Synthesis

For laboratories engaged in HIF-2α inhibitor programs or diaryl ether-based kinase inhibitor design, 3-fluoro-5-hydroxybenzonitrile is the structurally mandated phenolic coupling partner. The compound's 3-fluoro-5-hydroxy pattern is embedded in the pharmacophore of belzutifan (Welireg™), the only FDA-approved HIF-2α inhibitor [1]. In the published route, it is generated via demethylation in 84% yield, and its SNAr coupling—while challenging and the subject of ongoing optimization—remains the key disconnection in multiple published and patented approaches. Procurement of this specific regioisomer is non-negotiable; the 2-fluoro-5-hydroxy or 3-fluoro-4-hydroxy isomers would produce constitutional isomers of the final API with unvalidated pharmacological profiles. The compound's intermediate pKa (7.58) enables deprotonation with K₂CO₃ or Cs₂CO₃ under mild conditions compatible with the acid-sensitive indanone core .

Scenario 2: Radiochemistry and PET Tracer Development — Exploiting Superior Fluorine SNAr Leaving Group Reactivity

In ¹⁸F radiochemistry, where reaction time and yield are paramount due to the short half-life of fluorine-18 (t₁/₂ = 110 min), the fluorine substituent of 3-fluoro-5-hydroxybenzonitrile serves as an effective leaving group for nucleophilic aromatic [¹⁸F]fluorination. The class-level evidence from meta-halo-3-methylbenzonitrile model systems demonstrates that fluorine-bearing precursors achieve 64% labeling yield in under 3 minutes, compared to only 13% (Br) and 9% (Cl) [1]. While the hydroxyl group would need protection for direct radiofluorination at the 3-position, the principle extends to the design of ¹⁸F-labeled tracers where the 3-fluoro-5-hydroxybenzonitrile scaffold can serve as a precursor for late-stage diversification. The intermediate LogP (1.91) and LogD (1.80 at pH 7.4) also predict favorable biodistribution characteristics for CNS-penetrant tracer candidates .

Scenario 3: Environmental Analytical Chemistry — Reference Standard for Wastewater Pollutant Monitoring

The 2024 identification of 3-fluoro-5-hydroxybenzonitrile as a hazardous pollutant in leather industrial wastewater, with a confirmed IC₅₀ of 545.9 μM in Hep G2 cells, establishes this compound as an emerging environmental contaminant of concern [1]. Environmental testing laboratories and regulatory bodies may require the authentic reference standard for quantitative LC-MS/MS monitoring. The compound's successful dansylation and identity confirmation via tandem mass spectrometry (as demonstrated in the DeepCDM study) provides a validated analytical workflow. Procuring high-purity (≥95%) 3-fluoro-5-hydroxybenzonitrile as a reference standard is essential for accurate quantification in environmental samples, and the compound's distinct physicochemical properties (boiling point 255.8 °C, LogP 1.91) differentiate it from potential isobaric interferences in complex wastewater matrices .

Scenario 4: Process Chemistry — Route Scouting Where Halogen Leaving Group Dictates SNAr Efficiency

When designing a synthetic sequence that requires sequential functionalization of a benzonitrile core—for example, etherification at the 5-hydroxyl followed by nucleophilic displacement at the 3-position—the fluorine atom in 3-fluoro-5-hydroxybenzonitrile provides the optimal balance of activation and leaving group ability. The SNAr leaving group order (F >> Br > Cl >>> I) established by Guo et al. [1] indicates that the fluoro compound will react approximately 5-fold faster than the bromo analog and 7-fold faster than the chloro analog under comparable conditions. This translates to shorter reaction times, lower temperatures, and reduced byproduct formation in process-scale operations. The lower boiling point of the target compound (255.8 °C vs. 265.4 °C for the 3-chloro analog) also simplifies distillative removal of excess reagent or solvent swaps, contributing to overall process efficiency .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Fluoro-5-hydroxybenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.